Terpinyl acetate

Description

alpha-Terpinyl acetate is a natural product found in Perilla frutescens, Asarum epigynum, and other organisms with data available.

Terpinyl acetate is a metabolite found in or produced by Saccharomyces cerevisiae.

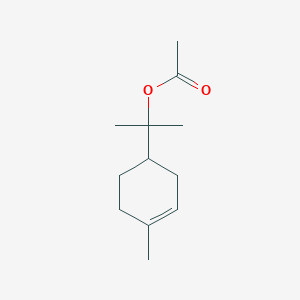

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h5,11H,6-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGODOXYLBBXFDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026496 | |

| Record name | alpha-Terpinyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Dry Powder, Liquid; Liquid, colourless liquid with a sweet, refreshing, herbaceous odour | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terpineol, acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terpinyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/353/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

115.00 °C. @ 2.00 mm Hg | |

| Record name | alpha-Terpineol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, most fixed oils, propylene glycol, mineral oil; slightly soluble in glycerol; insoluble in water, 1 ml in 5 ml 70% alcohol (in ethanol) | |

| Record name | Terpinyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/353/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.953-0.962 | |

| Record name | Terpinyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/353/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

80-26-2, 8007-35-0, 10581-37-0 | |

| Record name | (±)-α-Terpinyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Terpinyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008007350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpinyl acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terpineol, acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Terpinyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menth-1-en-8-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Terpineol, acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-α,α,4-trimethylcyclohex-3-ene-1-methyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TERPINYL ACETATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RXE0I9F2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Terpineol acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032051 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Occurrence and Natural Sources of Terpinyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpinyl acetate, specifically the alpha-isomer (α-terpinyl acetate), is a monoterpene ester recognized for its pleasant, mild citrus and lavender-like aroma. It is a significant constituent of the essential oils of numerous aromatic plants, contributing substantially to their characteristic fragrance and potential biological activities. This technical guide provides an in-depth review of the primary natural sources of this compound, its quantitative occurrence, and the experimental methodologies used for its extraction and analysis. Furthermore, it outlines the biosynthetic pathway leading to its formation, offering a comprehensive resource for professionals in research, natural product chemistry, and drug development.

Natural Occurrence of this compound

This compound is found in a wide variety of plant essential oils.[1][2][3][4] Its presence is particularly notable in species belonging to the Lamiaceae, Myrtaceae, and Zingiberaceae families. While present in many plants, its concentration can vary significantly based on the plant's species, geographical location, harvest time, and the specific part of the plant used for extraction (e.g., leaves, fruits, or twigs).[5]

The most commercially significant and scientifically studied sources of high-concentration this compound include:

-

Cardamom (Elettaria cardamomum): The essential oil derived from cardamom seeds is one of the richest natural sources of α-terpinyl acetate, which is a key contributor to its complex, spicy-sweet aroma.[6][7][8]

-

Thymus Species: Certain chemotypes of thyme, particularly Thymus pulegioides, have been identified to produce essential oils with exceptionally high levels of α-terpinyl acetate.[9][10][11]

-

Bay Laurel (Laurus nobilis): The essential oil from the leaves and twigs of the bay laurel tree contains significant amounts of this compound, alongside other prominent compounds like 1,8-cineole.[2][5]

-

Myrtle (Myrtus communis): Essential oil extracted from the leaves and berries of the myrtle plant is another notable source of this ester.[8]

-

Other Sources: this compound is also found in pine oil, cajeput oil, cedar oil, and in smaller quantities in plants like sage and ginger.[1][3][12][13]

Quantitative Analysis of this compound in Natural Sources

The concentration of α-terpinyl acetate varies widely among different plant sources. The following table summarizes quantitative data from various studies, showcasing the percentage of α-terpinyl acetate found in the total essential oil composition.

| Plant Species | Plant Part | α-Terpinyl Acetate Content (% of Essential Oil) | Reference(s) |

| Elettaria cardamomum (Cardamom) | Cured Capsules/Seeds | 29.9% - 61.3% | [6] |

| Elettaria cardamomum (Cardamom) | Seeds | 31.3% - 56.7% | [7] |

| Elettaria cardamomum (Cardamom) | Seeds | 55.36 ± 1.33% (Valley green variety) | [7] |

| Thymus pulegioides | Aerial Parts | Up to 57.50% (in α-TA chemotype) | [9] |

| Laurus nobilis (Bay Laurel) | Leaves | 8.51% - 13.00% | [2] |

| Laurus nobilis (Bay Laurel) | Twigs | 13.1% | [5] |

| Laurus nobilis (Bay Laurel) | Leaves | 14.4% | [5] |

| Myrtus communis (Myrtle) | Leaves | 1.17% | [8] |

| Myrtus communis (Myrtle) | Berries | 0.1% - 5.4% | [14] |

Biosynthesis of α-Terpinyl Acetate

The formation of α-terpinyl acetate is a multi-step enzymatic process within the plant's secondary metabolism. It begins with the universal precursors of all terpenes, followed by the formation of its direct alcohol precursor, α-terpineol, and a final esterification step.

The biosynthesis originates from the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, which produces geranyl pyrophosphate (GPP). GPP is then cyclized by a specific monoterpene synthase to form the terpinyl cation, which is subsequently hydrolyzed to yield α-terpineol.

The final and defining step is the acetylation of α-terpineol. This reaction is catalyzed by an Alcohol Acyltransferase (AAT) . While the specific enzyme "α-terpineol acetyltransferase" has not been isolated and characterized in most species, AATs are a known class of enzymes that transfer an acetyl group from acetyl-CoA to an alcohol substrate. This enzymatic reaction completes the synthesis of α-terpinyl acetate.

References

- 1. Transcription Factor PdTP1 Regulates the Biotransformation of Limonene to α-Terpineol and the Growth of Penicillium digitatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Alpha-Terpineol | C10H18O | CID 17100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of this compound by lipase-catalyzed esterification in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrial acetyl-CoA utilization pathway for terpenoid productions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [guidechem.com]

- 10. Metabolism of alpha-terpineol by Pseudomonas incognita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic Regulation of Histone Acetyltransferases by Endogenous Acyl-CoA Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and characterization of an acyl-CoA:triterpene acyltransferase activity in rabbit and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acetyl-CoA Metabolism and Histone Acetylation in the Regulation of Aging and Lifespan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Characterization of a Pentacyclic Triterpene Acetyltransferase Involved in the Biosynthesis of Taraxasterol and ψ-Taraxasterol Acetates in Lettuce [frontiersin.org]

An In-depth Technical Guide to the Biosynthesis of Terpinyl Acetate in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terpinyl acetate is a monoterpene ester responsible for characteristic aromatic profiles in a variety of plants, including those from the Pinaceae and Lamiaceae families.[1][2] Beyond its significant role in the flavor and fragrance industries, it serves protective functions for the plant and is of growing interest for its potential pharmacological applications.[1][3][4] This document provides a comprehensive technical overview of the biosynthetic pathways leading to this compound in plants, designed for professionals in research and drug development. It details the enzymatic steps from primary metabolites to the final ester, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the involved pathways and workflows.

Precursor Biosynthesis: The Terpenoid Building Blocks

All plant terpenoids, including this compound, originate from the universal five-carbon (C5) precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[5][6] Plants uniquely utilize two distinct pathways, localized in different cellular compartments, to generate these fundamental building blocks.[6][7]

-

The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway begins with acetyl-CoA and is primarily responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30).[6][7]

-

The Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids, this pathway uses pyruvate and glyceraldehyde-3-phosphate as substrates.[6][8] It is the principal source of precursors for monoterpenes (C10), such as those in the this compound pathway, as well as diterpenes (C20) and carotenoids (C40).[7][8]

These C5 units are sequentially condensed by prenyltransferase enzymes to form larger prenyl diphosphates. For monoterpenes, one molecule of DMAPP and one molecule of IPP are joined to form the C10 precursor, geranyl diphosphate (GPP), the direct substrate for monoterpene biosynthesis.[9][10]

Core Biosynthesis Pathway of this compound

The formation of this compound from GPP is a two-step enzymatic process. First, GPP is cyclized to form the alcohol α-terpineol. Second, an acetyl group is transferred to α-terpineol to form the final ester, this compound.

Step 1: Cyclization of GPP to α-Terpineol

This critical step is catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically α-terpineol synthases (TPS-b clade).[11] These enzymes are responsible for the vast diversity of terpene structures found in nature.[6] The reaction mechanism proceeds through several key stages:

-

Ionization: The process starts with the departure of the diphosphate group from GPP, creating a highly reactive geranyl carbocation.[12]

-

Isomerization: The geranyl cation rapidly isomerizes into the more stable tertiary linalyl cation.[12][13]

-

Cyclization: The linalyl cation undergoes an enzyme-controlled cyclization to form the α-terpinyl cation, a crucial intermediate for many cyclic monoterpenes.[12][14][15]

-

Termination: The reaction is terminated by the nucleophilic attack of a water molecule on the α-terpinyl cation, followed by deprotonation, yielding α-terpineol.[12]

Notably, many α-terpineol synthases are multi-product enzymes, generating a range of other monoterpenes alongside α-terpineol.[5][16]

Step 2: Esterification of α-Terpineol

The final step in the biosynthesis is the esterification of the α-terpineol hydroxyl group. This reaction is catalyzed by an Alcohol Acetyltransferase (AAT) .[17] These enzymes utilize acetyl coenzyme A (acetyl-CoA) as the acyl donor, transferring the acetyl group to the alcohol substrate to form the corresponding acetate ester and releasing coenzyme A.[17][18] While specific AATs responsible for this compound synthesis have yet to be fully characterized in many plants, this enzymatic activity is a well-established mechanism for the formation of volatile esters in fruits and flowers.[17][18]

Quantitative Data: Product Profiles of α-Terpineol Synthases

Terpene synthases often produce a spectrum of related compounds from a single substrate. The product distribution is a key characteristic of each specific enzyme. Below is a summary of product profiles for functionally characterized α-terpineol synthases from different plant species.

| Enzyme Source | Substrate | Major Product | % of Total Products | Other Significant Products (%) | Reference |

| Freesia x hybrida (FhTPS2) | GPP | α-Terpineol | 78.7% | 1,8-Cineole (6.9%), D-Limonene (3.9%), α-Pinene (3.2%) | [5] |

| Vitis vinifera | GPP | α-Terpineol | 50.1% | 1,8-Cineole (11.8%), β-Pinene (8.5%), Limonene (5.6%) | [5] |

| Magnolia grandiflora (Mg17) | GPP | α-Terpineol | Major Product | (E)-β-Ocimene, Limonene, Linalool | [11] |

| Santalum album (SaTPS1) | GPP | α-Terpineol | Major Product | 1,8-Cineole, Limonene, β-Pinene, Myrcene | [5] |

*Quantitative percentages not specified in the cited source.

Experimental Protocols

The elucidation of biosynthetic pathways relies on robust experimental procedures to characterize enzyme function. Below are generalized protocols for the key enzyme classes involved in this compound synthesis.

Terpene Synthase (TPS) Activity Assay

This assay is designed to identify the products generated by a putative TPS from a prenyl diphosphate substrate like GPP.

Methodology Detail (TPS Assay):

-

Protein Expression and Purification: The candidate TPS gene is cloned into an expression vector and expressed in a host system like E. coli. The resulting protein is purified, often via an affinity tag.[11][19]

-

Enzyme Reaction: The purified enzyme is incubated in a reaction buffer (e.g., 25 mM HEPES, pH 7.4) containing the substrate (e.g., 2 mM GPP), a required divalent cation cofactor (e.g., 15 mM MgCl₂), and dithiothreitol (DTT).[20]

-

Product Trapping and Extraction: The reaction is typically overlaid with an organic solvent (e.g., hexane) to trap the volatile terpene products.[19] Alternatively, Solid Phase Microextraction (SPME) can be used to capture volatiles from the headspace.[20]

-

Analysis: The organic layer or SPME fiber is injected into a Gas Chromatography-Mass Spectrometry (GC-MS) system. Products are identified by comparing their retention indices and mass spectra with those of authentic standards.[20]

Alcohol Acetyltransferase (AAT) Activity Assay

This assay quantifies the formation of an ester from an alcohol and acetyl-CoA. A common method involves monitoring the release of Coenzyme A (CoA).

Methodology Detail (AAT Assay):

-

Protein Source: The assay can be performed using crude protein extracts from plant tissue or with purified recombinant protein.[18]

-

Enzyme Reaction: The protein is added to a buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing the alcohol substrate (α-terpineol) and acetyl-CoA.[18]

-

Detection of Products:

-

Spectrophotometric Method: The release of free Coenzyme A can be quantified by adding 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored compound that can be measured spectrophotometrically at 412 nm.[21][22] This allows for the calculation of enzyme activity.

-

Chromatographic Method: The reaction can be stopped and the products extracted with an organic solvent. The formation of this compound is then directly quantified using GC-MS by comparing to a standard curve.[18][23]

-

Regulation of Terpenoid Biosynthesis

The production of this compound and other terpenoids in plants is tightly regulated. This regulation occurs at multiple levels, with transcriptional control being a key mechanism. The expression of genes encoding biosynthetic enzymes, such as terpene synthases (TPS) and acetyltransferases (AAT), is often controlled by various families of transcription factors (TFs), including AP2/ERF, bHLH, MYB, and WRKY. The activity of these TFs can be modulated by developmental cues (e.g., flower or fruit development) and environmental stimuli (e.g., herbivory or pathogen attack), allowing the plant to produce specific terpenoids when and where they are needed.[5]

Conclusion and Future Outlook

The biosynthesis of this compound in plants is a multi-step process that begins with the MEP pathway in plastids to produce GPP. The core pathway involves the cyclization of GPP to α-terpineol by an α-terpineol synthase, followed by the esterification of α-terpineol by an alcohol acetyltransferase using acetyl-CoA. While the general framework is understood, significant opportunities for future research exist. Key areas include the identification and characterization of the specific alcohol acetyltransferases responsible for this compound formation in different plant species, a deeper understanding of the transcriptional and post-transcriptional regulatory networks, and the exploration of metabolic engineering strategies to enhance the production of this valuable compound in both native and heterologous systems.[24][25][26]

References

- 1. mdpi.com [mdpi.com]

- 2. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and functional characterization of three new terpene synthase genes involved in chemical defense and abiotic stresses in Santalum album - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Terpene Synthases as Metabolic Gatekeepers in the Evolution of Plant Terpenoid Chemical Diversity [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Plant geranylgeranyl diphosphate synthases: every (gene) family has a story - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Diterpene Biosynthesis from Geranylgeranyl Diphosphate Analogues with Changed Reactivities Expands Skeletal Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemical and Genomic Characterization of Terpene Synthases in Magnolia grandiflora - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. A novel method to quantify the activity of alcohol acetyltransferase Using a SnO2-based sensor of electronic nose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 19. Functional and Structural Characterization of a (+)-Limonene Synthase from Citrus sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. d-nb.info [d-nb.info]

- 25. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids [frontiersin.org]

terpinyl acetate isomers and their characteristics

An In-depth Technical Guide to the Isomers of Terpinyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring monoterpene ester found in a variety of essential oils, including those from cardamom, pine, and lavender. It is a valuable compound in the fragrance, flavor, and pharmaceutical industries due to its pleasant aroma and potential therapeutic properties. The term "this compound" typically refers to a mixture of isomers, with the most common being alpha (α), beta (β), gamma (γ), and 4-terpinyl acetate. Each isomer possesses unique characteristics, including distinct aromatic profiles and physicochemical properties. This guide provides a comprehensive overview of these isomers, their synthesis, characterization, and potential applications.

Commercially available this compound is often a mixture consisting mainly of the alpha-isomer.[1] The enantiomers and the racemate of this compound are found in many essential oils, such as Siberian pine-needle oil and cypress oil, though usually not as the primary component.[1]

Isomers of this compound

The primary isomers of this compound are α-terpinyl acetate, β-terpinyl acetate, γ-terpinyl acetate, and 4-terpinyl acetate. Their structures are based on the p-menthane skeleton, with the acetate group located at different positions.

α-Terpinyl Acetate

Alpha-terpinyl acetate is the most common and well-studied isomer.[2][3] It is recognized for its fresh, herbal, and floral aroma, with notes of bergamot and lavender.[2][3] It is a key component in many fragrances and is also used as a flavoring agent.[2][4]

β-Terpinyl Acetate

Beta-terpinyl acetate has a floral and citrus-like scent.[4] It is utilized in the fragrance and cosmetics industry and has potential applications in pharmaceuticals due to its perceived anti-inflammatory and antimicrobial properties.

γ-Terpinyl Acetate

Gamma-terpinyl acetate offers a mild, floral, and somewhat citrus-like aroma.[5] It finds use in high-end perfumes, cosmetics, and as a flavoring agent in food and beverages.[5]

4-Terpinyl Acetate

Also known as terpinen-4-yl acetate, this isomer is a significant component of tea tree oil and has been studied for its antimicrobial and anti-inflammatory activities.

Physicochemical Characteristics

The isomers of this compound share the same molecular formula (C₁₂H₂₀O₂) and molecular weight but differ in their physical and chemical properties. A summary of their key characteristics is presented in the tables below.

Table 1: General Physicochemical Properties of this compound Isomers

| Property | α-Terpinyl Acetate | β-Terpinyl Acetate | γ-Terpinyl Acetate | 4-Terpinyl Acetate |

| CAS Number | 80-26-2[6] | 10198-23-9[4][7] | 10235-63-9[8] | 4821-04-9[9][10] |

| Molecular Formula | C₁₂H₂₀O₂[6] | C₁₂H₂₀O₂[7] | C₁₂H₂₀O₂ | C₁₂H₂₀O₂[10] |

| Molecular Weight | 196.29 g/mol [6] | 196.29 g/mol [7] | 196.29 g/mol | 196.29 g/mol [10] |

| Appearance | Colorless to yellowish liquid[2][3] | Colorless to pale yellow liquid[4] | Colorless to pale yellow liquid[5] | - |

| Boiling Point | 220 °C[1] | 236-237 °C[4] | 240-241 °C[5] | 236-237 °C[9] |

| Density (at 25°C) | ~0.953 g/mL[1] | ~0.94 g/mL[7] | - | - |

| Refractive Index (at 20°C) | ~1.465[1] | 1.464-1.470[7] | - | - |

| Solubility | Insoluble in water; soluble in ethanol and ether[2] | Soluble in alcohol; insoluble in water[4] | Soluble in alcohol; insoluble in water[5] | - |

Table 2: Spectroscopic Data of this compound Isomers

| Isomer | 1H NMR Data (Predicted/Experimental) | 13C NMR Data (Experimental) | Mass Spectrometry (Major Fragments) |

| α-Terpinyl Acetate | - | δ (ppm): 22.41, 23.15, 23.31, 23.36, 23.94, 26.44, 30.96, 42.67, 84.77, 120.41, 133.84, 170.32[6] | m/z: 136, 121, 93, 43[6] |

| β-Terpinyl Acetate | - | - | m/z: 136, 107, 93, 68, 43[7] |

| γ-Terpinyl Acetate | - | - | - |

| 4-Terpinyl Acetate | - | - | m/z: 136, 121, 111, 93, 43[10] |

Experimental Protocols

Synthesis of this compound

This compound is commonly synthesized through the esterification of terpineol with acetic anhydride or the direct reaction of α-pinene with acetic acid. The choice of catalyst plays a crucial role in the yield and selectivity of the desired isomer.

This protocol describes a general method for the synthesis of this compound from a mixture of terpineol isomers.

Materials:

-

Terpineol (isomer mixture)

-

Acetic anhydride

-

Catalyst (e.g., phosphoric acid and SnCl₄·5H₂O)[9]

-

Sodium carbonate (Na₂CO₃)

-

10% Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine terpineol and acetic anhydride.[9]

-

Slowly add the catalyst to the reaction mixture while stirring.[9]

-

Heat the mixture to the desired reaction temperature (e.g., 35-40 °C) and maintain for the specified duration (e.g., 6 hours).[9]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid catalyst by carefully adding a saturated solution of sodium carbonate until effervescence ceases.[4]

-

Transfer the mixture to a separatory funnel and wash sequentially with 10% NaOH solution and brine.[4][9]

-

Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by fractional distillation under reduced pressure to separate the isomers.[4]

Caption: Synthesis pathway of this compound from α-pinene.

Purification by Fractional Distillation

Fractional distillation is employed to separate the isomers of this compound based on their boiling point differences. A fractionating column with a high number of theoretical plates is essential for achieving good separation.

General Protocol:

-

Set up a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and receiving flasks.

-

Add the crude this compound mixture to the round-bottom flask along with boiling chips or a magnetic stir bar.

-

Gradually heat the flask. The vapor will rise through the fractionating column.

-

Collect the fractions that distill over at specific temperature ranges corresponding to the boiling points of the individual isomers.

-

Analyze each fraction by GC-MS to determine its composition and purity.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of this compound isomers in a mixture, such as an essential oil.

General Protocol:

-

Sample Preparation: Dilute the essential oil or synthesized product in a suitable solvent (e.g., hexane or ethyl acetate).

-

GC Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS) is typically used.

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample (e.g., 250 °C).

-

Oven Temperature Program: A temperature gradient is used to separate the components. For example, start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) ionization is standard for creating fragment ions.

-

Mass Range: Scan a mass range that covers the molecular ion and expected fragments of this compound (e.g., m/z 40-450).

-

-

Data Analysis: Identify the isomers based on their retention times and comparison of their mass spectra with reference libraries (e.g., NIST).

Caption: Workflow for the GC-MS analysis of this compound isomers.

Applications in Research and Drug Development

The distinct properties of this compound isomers make them interesting candidates for various research and development applications.

-

Pharmacology: The antimicrobial and anti-inflammatory properties of certain isomers, particularly 4-terpinyl acetate, are of interest for the development of new therapeutic agents.

-

Drug Delivery: As fragrance components, terpinyl acetates can be incorporated into topical formulations to improve patient compliance. Their lipophilic nature may also be explored for enhancing the skin permeation of other active pharmaceutical ingredients.

-

Biocatalysis: The synthesis of specific this compound isomers using enzymatic catalysts is an area of active research, aiming for more sustainable and selective production methods.

Conclusion

The isomers of this compound are a versatile class of compounds with a wide range of applications. A thorough understanding of their individual characteristics, synthesis, and analytical methods is crucial for their effective utilization in research, particularly in the fields of fragrance science, and drug discovery and development. This guide provides a foundational overview to aid researchers in their exploration of these valuable natural products.

References

- 1. scielo.br [scielo.br]

- 2. rsc.org [rsc.org]

- 3. Preparation method of novel this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. scielo.br [scielo.br]

- 5. beta-terpinyl acetate, 10198-23-9 [thegoodscentscompany.com]

- 6. beta-Terpinyl acetate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. gamma-terpinyl acetate, 10235-63-9 [thegoodscentscompany.com]

- 8. CN101503354A - Method for preparing this compound - Google Patents [patents.google.com]

- 9. Terpinene 4-acetate | C12H20O2 | CID 20960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. floraandfona.org.in [floraandfona.org.in]

Spectroscopic Profile of Terpinyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for terpinyl acetate, a monoterpene ester widely used in the fragrance, flavor, and pharmaceutical industries. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with standardized experimental protocols and visual workflows to aid in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.35 | br s | 1H | C=CH |

| ~1.98 | s | 3H | O-C(=O)-CH₃ |

| ~1.64 | s | 3H | C=C-CH₃ |

| ~1.42 | s | 3H | C(O-C)-CH₃ |

| ~1.41 | s | 3H | C(O-C)-CH₃ |

| 1.10 - 2.10 | m | 7H | Cyclohexyl protons |

Solvent: CDCl₃. Instrument frequency: 400 MHz. Data is representative and may vary slightly based on experimental conditions.

¹³C NMR (Carbon-13 NMR) Spectroscopic Data of this compound [1]

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 170.32 | C=O (ester) |

| 133.84 | =C (quaternary) |

| 120.41 | =CH |

| 84.77 | C-O (quaternary) |

| 42.67 | CH |

| 30.96 | CH₂ |

| 26.44 | CH₂ |

| 23.94 | CH₂ |

| 23.36 | CH₃ |

| 23.31 | CH₃ |

| 23.15 | CH₃ |

| 22.41 | CH₃ |

Solvent: CDCl₃. Instrument frequency: 25.16 MHz.[1]

Infrared (IR) Spectroscopy Data

Characteristic IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2968 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1240 | Strong | C-O stretch (ester) |

| ~1020 | Medium | C-O stretch |

Mass Spectrometry (MS) Data

Key Mass-to-Charge Ratios (m/z) for this compound (Electron Ionization) [1]

| m/z | Relative Intensity (%) | Putative Fragment |

| 136 | 69.98 | [M-CH₃COOH]⁺ (Loss of acetic acid) |

| 121 | 99.99 | [M-CH₃COOH-CH₃]⁺ (Loss of acetic acid and a methyl group) |

| 93 | 70.98 | [C₇H₉]⁺ |

| 43 | 82.49 | [CH₃CO]⁺ (Acetyl cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of pure this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved by gentle vortexing or sonication.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Parameters & Data Acquisition:

-

The NMR spectra are typically acquired on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) spectrometer.

-

The instrument is locked onto the deuterium signal of the CDCl₃.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum.

-

Phase correction and baseline correction are applied to the spectrum.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

For ¹H NMR, the signals are integrated to determine the relative number of protons, and the multiplicities and coupling constants are determined.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters & Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected.

-

The sample spectrum is then acquired, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

1 µL of the solution is injected into the GC inlet, which is typically heated to around 250°C.

-

The sample is vaporized and carried by an inert gas (usually helium) through a capillary column (e.g., a non-polar DB-5 or equivalent).

-

A temperature program is used to separate the components of the sample, with the this compound eluting at a characteristic retention time.

-

-

Ionization and Mass Analysis:

-

As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Electron Ionization (EI) is commonly used, where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

-

Detection and Data Processing:

-

An electron multiplier detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

The molecular ion peak (if present) and the fragmentation pattern are analyzed to confirm the structure of the compound.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic techniques described.

References

terpinyl acetate CAS number and molecular formula

An In-depth Technical Guide to Terpinyl Acetate

Overview

This compound is a naturally occurring monoterpene ester that is a prominent constituent of various essential oils, including those from pine, cardamom, and cajeput.[1][2][3] It exists as a mixture of isomers, with α-terpinyl acetate being the most common.[4] Characterized by its pleasant sweet, floral, and herbaceous aroma reminiscent of lavender and bergamot, it is widely utilized in the fragrance, flavor, and cosmetic industries.[1][4][5] Beyond its aromatic properties, this compound has garnered significant interest from the scientific community for its potential pharmacological activities, including antimicrobial, antifungal, and antiviral effects.[1][6][7] This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, synthesis, experimental protocols, and applications relevant to researchers and drug development professionals.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with well-defined physicochemical properties.[1][4] It is soluble in organic solvents such as ethanol and ether but has limited solubility in water and glycerol.[1][4][8] Key properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 80-26-2 | [8][9][10] |

| Molecular Formula | C₁₂H₂₀O₂ | [6][8][9][10] |

| Molecular Weight | 196.29 g/mol | [6][8][9] |

| Appearance | Colorless to slightly yellow liquid | [2][4] |

| Odor | Floral, herbaceous, lavender, bergamot | [2][4][6] |

| Density | 0.953 g/mL at 25 °C | [6] |

| Boiling Point | 220 °C | [6] |

| Refractive Index | n20/D 1.465 | [6] |

| Flash Point | 100.00 °C | [3] |

| FEMA Number | 3047 | [6] |

Synthesis of this compound

This compound is typically synthesized via the esterification of terpineol with acetic anhydride.[2][3] Alternatively, it can be produced in a one-pot reaction from α-pinene.[11] Various catalytic systems have been developed to improve reaction efficiency, yield, and selectivity. These include mineral acids (H₂SO₄), heterogeneous catalysts like zeolites, and composite systems such as SnCl₄·5H₂O with phosphoric acid.[3][11][12] The choice of catalyst influences reaction conditions and the final product profile.

Experimental Protocols

Synthesis via Esterification of Terpineol

This protocol is based on a method utilizing a SnCl₄·5H₂O and phosphoric acid composite catalyst system, which offers high catalytic activity and selectivity.[12]

Materials:

-

Terpineol (0.757 mol, 116.6g)

-

Acetic anhydride (0.817 mol, 83.29g)

-

Phosphoric acid (0.70g)

-

Stannic chloride pentahydrate (SnCl₄·5H₂O) (0.3997g)

-

Sodium carbonate (Na₂CO₃) solution

-

10% Sodium hydroxide (NaOH) solution

-

Saturated saline solution

-

500mL three-necked flask, stirrer, thermometer, condenser

Procedure:

-

Charge the three-necked flask with 116.6g of terpineol and 83.29g of acetic anhydride.

-

Under stirring, add 0.70g of phosphoric acid, followed by 0.3997g of SnCl₄·5H₂O.

-

Continue stirring at room temperature until the SnCl₄·5H₂O is completely dissolved.[12]

-

Gradually increase the temperature of the reaction mixture to 35-40°C.

-

Maintain the reaction at this temperature for 6-8 hours, monitoring progress via Gas Chromatography (GC).[12]

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the catalysts by adding Na₂CO₃ solution.

-

Perform a simple distillation to remove the majority of the unreacted acetic acid.

-

Wash the remaining organic phase with a 10% NaOH solution and then with a saturated saline solution until neutral.[12]

-

Purify the final product by fractionation (distillation) to obtain high-purity this compound.[12]

Caption: Workflow for the synthesis of this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for identifying and quantifying the components in essential oils and reaction mixtures containing this compound.[13][14]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column (e.g., DB-5ms or equivalent).

-

Helium as carrier gas.

Procedure:

-

Sample Preparation: Dilute the essential oil or reaction sample in a suitable solvent (e.g., dichloromethane or hexane).

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet.

-

Separation: Program the GC oven with a temperature ramp to separate the components based on their boiling points and column affinity. A typical program might be: hold at 60°C for 2 minutes, ramp at 5°C/min to 120°C, then ramp at 10°C/min to 220°C, and hold for 10 minutes.[12]

-

Detection and Identification: As components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared against a spectral library (e.g., NIST) for compound identification.[10][14]

-

Quantification: The relative percentage of each component is determined by integrating the peak areas in the total ion chromatogram.

Biological and Pharmacological Activities

Recent research has highlighted the potential of this compound in drug development due to its diverse biological activities.

Antimicrobial and Antifungal Activity

This compound has demonstrated notable antimicrobial and antifungal properties.[1] Studies have shown its efficacy against various fungi and dermatophytes, suggesting its potential for developing treatments for mycoses.[7][13] Its activity against bacteria is generally lower.[7][13] This selective bioactivity makes it an interesting candidate for targeted antimicrobial therapies.

Antiviral Potential

Research has explored the antiviral properties of essential oils containing α-terpinyl acetate. One study highlighted its potential role in combating SARS-CoV-2 through various biochemical mechanisms, suggesting its utility in developing new therapeutic formulations.[6]

Other Activities

-

Phytotoxicity: this compound exhibits phytotoxic effects, inhibiting seed germination and radicle growth in certain plant species like Poa pratensis.[7][13]

-

Enzyme Interaction: It may act as a competitive substrate for human cytochrome P450 2B6 (CYP2B6), a key enzyme in drug metabolism.[4] This interaction is a critical consideration in drug development for predicting potential drug-drug interactions.

Caption: Biological activities and applications of this compound.

Applications

The unique properties of this compound lend it to a wide range of applications in various industries.

-

Fragrance and Cosmetics: It is a key ingredient in perfumes, colognes, soaps, lotions, and other personal care products, valued for its stable and lasting floral-fruity scent.[4][5][15]

-

Food and Beverage: As a FEMA-approved flavoring agent, it is used to impart fruity and herbal notes to beverages, baked goods, and desserts.[4][6][15]

-

Aromatherapy: Its pleasant aroma is utilized in diffusers and essential oil blends to create an uplifting and calming atmosphere.[5][15]

-

Pharmaceutical Research: Its antimicrobial, antiviral, and specific enzyme-inhibiting properties make it a subject of interest for the development of new therapeutic agents.[6][7][16]

-

Industrial & Other: It also finds use as a termiticidal agent and as a fragrance in cleaning products and air fresheners.[4][15]

References

- 1. CAS 80-26-2: (±)-α-Terpinyl acetate | CymitQuimica [cymitquimica.com]

- 2. This compound [essentialoil.in]

- 3. terpineol acetate, 8007-35-0 [thegoodscentscompany.com]

- 4. foreverest.net [foreverest.net]

- 5. This compound | Global Supplier Of Chemicals [chemicalbull.com]

- 6. a-Terpinyl acetate FG 80-26-2 [sigmaaldrich.com]

- 7. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 80-26-2 [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. α-Terpinyl acetate [webbook.nist.gov]

- 11. Heterogeneous Zeolite-Based Catalyst for Esterification of α-Pinene to α-Terpinyl Acetate – Oriental Journal of Chemistry [orientjchem.org]

- 12. CN101503354A - Method for preparing this compound - Google Patents [patents.google.com]

- 13. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. α-Terpinyl acetate [webbook.nist.gov]

- 15. consolidated-chemical.com [consolidated-chemical.com]

- 16. researchgate.net [researchgate.net]

solubility and stability of terpinyl acetate in different solvents

An In-depth Technical Guide to the Solubility and Stability of Terpinyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring monoterpene ester found in various essential oils, notably from cardamom, pine, and lavender. It is widely utilized in the fragrance, flavor, and pharmaceutical industries for its pleasant floral and fruity aroma. In pharmaceutical formulations, this compound may be used as a flavoring agent, a fragrance, or potentially as a penetration enhancer. A thorough understanding of its solubility in different solvent systems and its stability under various environmental conditions is paramount for ensuring the quality, efficacy, and safety of pharmaceutical products.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. It includes quantitative solubility data, detailed experimental protocols for solubility and stability testing, and visual representations of experimental workflows to aid researchers and formulation scientists in their development efforts.

Core Concepts: Solubility and Stability

Solubility is a critical physicochemical parameter that dictates the dissolution rate and bioavailability of a substance. The "like dissolves like" principle is a fundamental concept, suggesting that a solute will dissolve best in a solvent that has a similar polarity. For this compound, a relatively non-polar ester, high solubility is expected in organic solvents and oils, with limited solubility in polar solvents like water.

Stability refers to the ability of a substance to resist chemical change or degradation over time. Factors that can influence the stability of this compound include pH, temperature, and light. As an ester, it is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield terpineol and acetic acid. Understanding the degradation pathways and kinetics is essential for determining appropriate storage conditions and predicting the shelf life of products containing this compound.

Solubility of this compound

This compound exhibits a wide range of solubilities depending on the solvent system. Generally, it is soluble in alcohols, oils, and other organic solvents, while being insoluble or sparingly soluble in water and glycerol.[1][2][3][4][5][6][7]

Quantitative Solubility Data

The following table summarizes the quantitative solubility of α-terpinyl acetate in various solvents at 25°C.

| Solvent | Solubility (g/L) at 25°C |

| Chloroform | 2032.28 |

| 1,4-Dioxane | 1556.72 |

| Tetrahydrofuran (THF) | 1459.93 |

| Dichloromethane | 1308.85 |

| Methanol | 1000.4 |

| Dimethylformamide (DMF) | 835.31 |

| Isopropanol | 815.93 |

| Cyclohexanone | 800.14 |

| Ethanol | 790.81 |

| N-Methyl-2-pyrrolidone (NMP) | 748.78 |

| N,N-Dimethylacetamide (DMAc) | 732.67 |

| n-Hexanol | 689.34 |

| Acetonitrile | 639.75 |

| n-Propanol | 622.28 |

| 1,2-Dichloroethane | 626.05 |

| sec-Butanol | 602.79 |

| n-Butanol | 586.86 |

| Acetone | 568.16 |

| Ethyl Acetate | 565.97 |

| Isopentanol | 543.18 |

| Methyl Acetate | 544.57 |

| Isobutanol | 520.57 |

| Acetic Acid | 514.16 |

| Toluene | 488.31 |

| 2-Butanone | 482.77 |

| Dimethyl sulfoxide (DMSO) | 447.26 |

| n-Butyl Acetate | 409.04 |

| 2-Ethoxyethanol | 401.47 |

| Isopropyl Acetate | 368.75 |

| n-Pentanol | 375.77 |

| Ethyl Formate | 335.12 |

| n-Octanol | 337.59 |

| Propylene Glycol | 326.09 |

| n-Propyl Acetate | 265.93 |

| Tetrachloromethane | 268.35 |

| Cyclohexane | 251.26 |

| Isobutyl Acetate | 209.41 |

| Ethylene Glycol | 156.23 |

| n-Hexane | 131.35 |

| n-Heptane | 77.26 |

| Water | 4.23 |

Data sourced from publicly available chemical databases.

Experimental Protocol for Solubility Determination

This protocol outlines a method for determining the solubility of this compound in a given solvent using Gas Chromatography-Mass Spectrometry (GC-MS) for quantification.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

Shaker or magnetic stirrer

-

Centrifuge

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

-

Syringes for GC injection

2. Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., ethanol) at a known concentration (e.g., 10 mg/mL).

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover a suitable concentration range (e.g., 1, 5, 10, 50, 100, 200 µg/mL).

3. Experimental Procedure:

-

Add an excess amount of this compound to a known volume of the test solvent in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to separate the undissolved solute.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (e.g., ethanol) to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and the calibration standards by GC-MS.

4. GC-MS Analysis:

-

Injection: Inject a fixed volume (e.g., 1 µL) of each standard and the diluted sample into the GC.

-

Chromatographic Conditions: Use a temperature program suitable for separating this compound from any solvent peaks. An example program could be: initial temperature of 60°C for 5 minutes, then ramp at 3°C/min to 180°C, followed by a ramp of 20°C/min to 280°C, and hold for 10 minutes. Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).[2]

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 30-500.[2]

-

Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, which represents its solubility.

Stability of this compound

This compound is generally considered a stable compound under normal storage conditions, with a shelf life of 36 months or longer when stored in a cool, dry place in tightly sealed containers, protected from heat and light.[1] However, as an ester, it is susceptible to degradation under certain stress conditions. Forced degradation studies are essential to understand its intrinsic stability and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][8][9]

1. Hydrolytic Degradation:

-

Conditions: this compound should be exposed to acidic, basic, and neutral conditions.

-

Acidic: 0.1 M HCl at 60°C for up to 7 days.

-

Basic: 0.1 M NaOH at room temperature for up to 24 hours (esters are typically more labile to base hydrolysis).

-

Neutral: Purified water at 60°C for up to 7 days.

-

-

Expected Outcome: Hydrolysis of the ester linkage to form terpineol and acetic acid. The rate of hydrolysis is expected to be faster under basic conditions.

2. Oxidative Degradation:

-

Conditions: Exposure to an oxidizing agent, such as 3% hydrogen peroxide, at room temperature for up to 24 hours.

-

Expected Outcome: Potential for oxidation at the double bond in the terpene ring or other susceptible sites.

3. Thermal Degradation:

-

Conditions: Exposure to dry heat at elevated temperatures (e.g., 80°C, 100°C, 120°C) for a specified period. The OECD Test No. 113 suggests storing the substance at 54-55°C for 14 days for an accelerated storage test.[10]

-

Expected Outcome: Isomerization, rearrangement, or decomposition at higher temperatures.[1]

4. Photodegradation:

-

Conditions: Exposure to a combination of UV and visible light in a photostability chamber. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]

-

Expected Outcome: this compound is not expected to be significantly photolabile as it lacks a strong chromophore that absorbs in the near UV/visible region.

The following table summarizes the typical conditions for forced degradation studies and the expected level of degradation for a relatively stable ester like this compound.

| Stress Condition | Reagent/Parameter | Duration | Expected Degradation (%) | Primary Degradation Product(s) |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 7 days | 5-10 | Terpineol, Acetic Acid |

| Base Hydrolysis | 0.1 M NaOH, RT | 24 hours | 10-20 | Terpineol, Acetic Acid |

| Neutral Hydrolysis | Water, 60°C | 7 days | < 5 | Terpineol, Acetic Acid |

| Oxidation | 3% H₂O₂, RT | 24 hours | 5-15 | Oxidized derivatives |

| Thermal | 80°C | 14 days | < 5 | Isomers, rearrangement products |

| Photolytic | ICH Q1B exposure | - | < 5 | - |

Experimental Protocol for Stability Testing

This protocol describes a general procedure for conducting forced degradation studies and analyzing the stability of this compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Reagents for stress conditions (HCl, NaOH, H₂O₂)

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC or GC-MS system for analysis

2. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, mix the stock solution with the respective stressor in a suitable container. For example, for acid hydrolysis, mix the stock solution with 0.1 M HCl.

-

Prepare a control sample by diluting the stock solution with the solvent used for the stressor (e.g., water for hydrolysis studies).

3. Stressing of Samples:

-

Expose the prepared samples to the conditions outlined in the forced degradation section.

-

At specified time points, withdraw aliquots of the samples.

-

Neutralize the acidic and basic samples to prevent further degradation before analysis.

-

Store all samples under controlled conditions (e.g., refrigerated) until analysis.

4. Analytical Method:

-

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. A GC-MS method, as described in the solubility section, is well-suited for this purpose.

-

Analyze the control and stressed samples using the validated GC-MS method.

-

Identify and quantify the amount of this compound remaining and the amount of each degradation product formed.

5. Data Analysis:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

If kinetic data is collected at multiple time points, the degradation rate constant (k) can be determined by plotting the natural logarithm of the concentration of this compound versus time (for first-order kinetics).

-

The shelf life (t₉₀), which is the time it takes for 10% of the substance to degrade, can be estimated from the rate constant.

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of this compound. The quantitative solubility data and the experimental protocols for both solubility and stability determination offer a valuable resource for researchers and drug development professionals. While this compound is a relatively stable molecule, understanding its behavior in different solvents and under various stress conditions is crucial for the successful development of robust and reliable pharmaceutical formulations. The methodologies outlined herein provide a framework for generating the necessary data to ensure product quality and regulatory compliance.

References

- 1. researchgate.net [researchgate.net]

- 2. floraandfona.org.in [floraandfona.org.in]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. vpscience.org [vpscience.org]

- 10. researchgate.net [researchgate.net]

A Comprehensive Review of the Biological Activities of Terpinyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpinyl acetate is a naturally occurring monoterpene ester found in the essential oils of various plants, including cardamom, pine, and lavender. It is widely used in the fragrance and flavor industries for its pleasant floral and citrusy aroma. Beyond its organoleptic properties, a growing body of scientific evidence suggests that this compound possesses a diverse range of biological activities, making it a compound of significant interest for pharmaceutical and therapeutic applications. This technical guide provides an in-depth review of the current literature on the biological activities of this compound, with a focus on its antimicrobial, anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. The information is presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial activity against a broad spectrum of microorganisms, including bacteria, fungi, and yeasts. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Quantitative Data for Antimicrobial Activity

| Microorganism | Strain | MIC (µg/mL) | MFC/MBC (µg/mL) | Reference |

| Gram-positive Bacteria | ||||

| Staphylococcus aureus | ATCC 25923 | 125 | 250 | [1] |

| Bacillus subtilis | ATCC 6633 | 62.5 | 125 | [1] |

| Gram-negative Bacteria | ||||

| Escherichia coli | ATCC 25922 | >500 | >500 | [1] |

| Pseudomonas aeruginosa | ATCC 27853 | >500 | >500 | [1] |

| Yeasts | ||||

| Candida albicans | ATCC 10231 | 250 | 500 | [1] |

| Candida glabrata | ATCC 90030 | 125 | 250 | [1] |

| Fungi (Dermatophytes) | ||||

| Trichophyton rubrum | ATCC 28188 | 31.3 | 62.5 | [1] |

| Trichophyton mentagrophytes | ATCC 9533 | 15.6 | 31.3 | [1] |

| Microsporum gypseum | ATCC 24102 | 31.3 | 62.5 | [1] |

| Fungi (Molds) | ||||

| Aspergillus niger | ATCC 16404 | 62.5 | 125 | [1] |

| Aspergillus fumigatus | ATCC 204305 | 62.5 | 125 | [1] |

Experimental Protocol: Broth Microdilution Assay for MIC and MFC/MBC Determination

The antimicrobial activity of this compound is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: Bacterial and yeast strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeasts. The suspension is then further diluted in the appropriate broth medium to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells. Fungal spore suspensions are prepared by washing the surface of a mature fungal culture with sterile saline containing a wetting agent (e.g., Tween 80), followed by adjustment of the spore concentration using a hemocytometer.

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in a 96-well microtiter plate containing the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentrations typically range from 0.98 to 500 µg/mL.

-

Incubation: The prepared microbial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria and yeasts; 28-30°C for 3-7 days for fungi).

-

Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

-

Determination of MFC/MBC: To determine the MFC or MBC, an aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated under appropriate conditions, and the lowest concentration that results in a ≥99.9% reduction in the initial inoculum is recorded as the MFC or MBC.

Antimicrobial Mechanism of Action

The precise mechanism of antimicrobial action for this compound is not fully elucidated but is believed to involve the disruption of microbial cell membranes. As a lipophilic compound, it can partition into the lipid bilayer of the cell membrane, increasing its permeability and leading to the leakage of essential intracellular components and dissipation of ion gradients. Molecular docking studies have suggested that this compound can also interact with and inhibit key microbial enzymes, such as β-lactamase, which is involved in bacterial resistance to antibiotics.

Anti-inflammatory Activity

This compound has been reported to possess anti-inflammatory properties, primarily attributed to its ability to modulate the production of pro-inflammatory mediators. However, quantitative data for the pure compound is limited in the current literature, with most studies focusing on essential oils containing this compound as a major component.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This in vitro assay is a common method to screen for potential anti-inflammatory agents.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Treatment: Cells are seeded in a 96-well plate and allowed to adhere. They are then pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

-